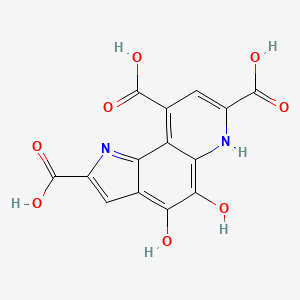

Pyrroloquinoline quinol

Description

Structure

3D Structure

Properties

CAS No. |

79127-57-4 |

|---|---|

Molecular Formula |

C14H8N2O8 |

Molecular Weight |

332.22 g/mol |

IUPAC Name |

4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid |

InChI |

InChI=1S/C14H8N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,16-18H,(H,19,20)(H,21,22)(H,23,24) |

InChI Key |

QKZCLDGSTDNTDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Biogenesis of Pyrroloquinoline Quinone Pqq

Prokaryotic Biosynthetic Pathways: Genetic and Enzymatic Foundations

The biosynthesis of PQQ in bacteria is a testament to the elegance of microbial metabolic engineering. bohrium.com It originates from a ribosomally synthesized peptide and is sculpted into its final form by a series of precise enzymatic reactions. wikipedia.org The genetic blueprint for this pathway is typically encoded within a conserved operon, although the specific gene organization can vary between different bacterial species. bohrium.comnih.gov

Identification and Functional Characterization of Pqq Genes (pqqA-F)

The genetic foundation for PQQ biosynthesis was first elucidated in Klebsiella pneumoniae, where a cluster of six genes, designated pqqA through pqqF, were identified as essential for its production. nih.govnih.gov Subsequent research has shown that this core set of genes is largely conserved across PQQ-producing bacteria, though variations exist. bohrium.com For instance, Methylobacterium extorquens AM1 requires seven genes (pqqA-G), organized into two separate operons, for PQQ synthesis. microbiologyresearch.org

Genetic knockout studies have been instrumental in assigning functions to these genes. The genes pqqA, pqqC, pqqD, and pqqE are considered absolutely essential for the biosynthesis of PQQ. nih.gov The roles of each of these core genes have been extensively studied:

pqqA: This gene encodes a small precursor peptide. pnas.orgebi.ac.uk This peptide contains highly conserved glutamate (B1630785) and tyrosine residues that serve as the direct building blocks for the PQQ molecule. nih.govnih.gov

pqqB: The precise function of PqqB has been a subject of investigation, with some early studies suggesting a role as a PQQ transporter. scirp.org However, it is now understood to be a dual hydroxylase involved in the modification of the tyrosine ring. researchgate.net

pqqC: This gene encodes the enzyme PqqC, which catalyzes the final, crucial steps of the biosynthetic pathway. pnas.orgnih.gov

pqqD: PqqD acts as a molecular chaperone, aiding in the proper folding and function of other enzymes in the pathway, particularly PqqE. bohrium.com

pqqE: PqqE is a radical S-adenosyl-L-methionine (SAM) enzyme responsible for the initial and critical carbon-carbon bond formation. researchgate.net

pqqF: This gene encodes a metalloendopeptidase that excises the cross-linked glutamate and tyrosine residues from the modified PqqA peptide. researchgate.net

Table 1: Core Genes Involved in PQQ Biosynthesis

| Gene | Encoded Protein | Function |

| pqqA | Precursor Peptide | Provides glutamate and tyrosine residues for PQQ core structure. pnas.orgnih.gov |

| pqqB | Dual Hydroxylase | Oxidizes the tyrosine ring of the precursor. researchgate.net |

| pqqC | Pyrroloquinoline quinone synthase | Catalyzes the final cyclization and oxidation steps. pnas.orgnih.gov |

| pqqD | Chaperone Protein | Assists in the function of PqqE. bohrium.com |

| pqqE | Radical SAM Enzyme | Catalyzes the initial C-C cross-linking of glutamate and tyrosine. researchgate.net |

| pqqF | Metalloendopeptidase | Cleaves the modified dipeptide from the PqqA backbone. researchgate.net |

Enzymatic Annulation of Peptide Precursors: Tyrosine and Glutamic Acid Linkage in PqqA

The genesis of the PQQ molecule begins with the PqqA peptide. pnas.org This small, ribosomally produced peptide contains a conserved motif where a glutamate and a tyrosine residue are positioned for a crucial cross-linking reaction. nih.gov The side chains of these two amino acids are brought into proximity, setting the stage for the formation of the core PQQ structure. nih.gov

The initial and committing step in PQQ biosynthesis is the formation of a carbon-carbon bond between the glutamate and tyrosine residues within the PqqA peptide. wikipedia.orgresearchgate.net This reaction is catalyzed by the radical SAM enzyme, PqqE, with the assistance of the chaperone protein PqqD. bohrium.comresearchgate.net PqqE utilizes a [4Fe-4S] cluster to reductively cleave S-adenosyl-L-methionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical. researchgate.net This radical then initiates the cross-linking of the glutamate and tyrosine side chains. wikipedia.org Following this crucial step, the modified PqqA peptide is acted upon by the PqqF peptidase, which excises the now-linked dipeptide, releasing it for further enzymatic processing. researchgate.net

Role of Key Enzymes: PqqC and its Catalytic Mechanism of Oxidation and Cyclization

The final and perhaps most complex stage of PQQ biosynthesis is orchestrated by the enzyme PqqC. pnas.orgnih.gov This remarkable enzyme catalyzes a multi-step reaction that involves both ring cyclization and an eight-electron oxidation to form the fully aromatic and functional PQQ molecule. pnas.orgnih.gov PqqC is unique in that it facilitates this significant oxidation without the aid of any metal ions or external redox cofactors. nih.goviucr.org

The substrate for PqqC is 3a-(2-amino-2-carboxyethyl)-4,5-dioxo-4,5,6,7,8,9-hexahydroquinoline-7,9-dicarboxylic acid (AHQQ), an intermediate that accumulates in bacterial strains lacking a functional pqqC gene. pnas.orgresearchgate.net PqqC catalyzes the closure of the final pyrrole (B145914) ring and the subsequent series of oxidations that lead to the formation of PQQ. pnas.orgebi.ac.uk The reaction is dependent on molecular oxygen. pnas.org The proposed mechanism involves a base-catalyzed cyclization followed by a series of tautomerizations and oxidations mediated by molecular oxygen, resulting in the production of hydrogen peroxide. pnas.orgnih.gov

Structural Biology of Biosynthetic Machinery: Enzyme-Substrate and Enzyme-Product Interactions

The three-dimensional structures of several key enzymes in the PQQ biosynthetic pathway have provided invaluable insights into their catalytic mechanisms. The crystal structure of PqqC reveals a compact seven-helix bundle that forms a positively charged active site cavity. pnas.orgnih.goviucr.org Upon binding of the product, PQQ, the enzyme undergoes a significant conformational change. pnas.orgnih.goviucr.org This change brings key amino acid residues into the active site, which are proposed to play crucial roles in catalysis. nih.gov

The structure of the PqqC-PQQ complex has also revealed a potential binding site for molecular oxygen, further supporting its role as the oxidant in the final steps of the reaction. pnas.orgnih.gov Structural studies of PqqB from Pseudomonas putida have also been conducted, providing a deeper understanding of its role in the pathway. scirp.org The ongoing structural analysis of the entire PQQ biosynthetic machinery continues to illuminate the intricate molecular interactions that govern the synthesis of this important cofactor.

Absence of De Novo PQQ Biosynthesis in Mammalian Systems

Despite its importance as a growth and development factor in animals, there is no evidence to suggest that mammals can synthesize PQQ on their own. nih.govnih.govd-nb.info The complex genetic and enzymatic machinery required for PQQ biosynthesis is exclusive to prokaryotes. nih.gov While PQQ is found in mammalian tissues and is present in various foods, its presence is attributed to dietary intake and the activity of gut microflora. nih.govd-nb.info

Early suggestions that PQQ might be a vitamin for mammals were based on observations of improved growth and reproductive outcomes in rodents supplemented with PQQ. nih.gov However, the claim that PQQ is a vitamin has been deemed premature as no PQQ-dependent enzymes have been definitively identified in animals. nih.gov Therefore, PQQ is currently considered a beneficial, non-essential micronutrient for mammals, obtained exclusively from external sources.

Mechanistic Investigations of Pyrroloquinoline Quinone Pqq and Pyrroloquinoline Quinol Pqqh2 in Cellular Processes

PQQ as a Catalytic Cofactor for Oxidoreductases

Pyrroloquinoline quinone (PQQ) functions as a crucial redox cofactor for a class of enzymes known as quinoproteins, specifically oxidoreductases. nih.govplos.orgresearchgate.netrsc.org These enzymes are involved in a variety of biological processes, particularly in bacteria, where they play a significant role in the oxidation of alcohols and sugars. researchgate.netresearchgate.netebi.ac.ukplos.org The discovery of PQQ introduced a third class of redox cofactors, alongside pyridine nucleotide- and flavin-dependent cofactors. nih.gov

Characterization of PQQ-Dependent Dehydrogenases in Bacteria

PQQ-dependent dehydrogenases, or quinoproteins, are predominantly found in the periplasm of Gram-negative bacteria. researchgate.netplos.org These enzymes utilize PQQ as a prosthetic group to catalyze oxidation reactions. researchgate.net Notable examples of PQQ-dependent dehydrogenases in bacteria include methanol (B129727) dehydrogenase, glucose dehydrogenase, and alcohol dehydrogenase. nih.govresearchgate.net

Bacterial PQQ-dependent dehydrogenases can be categorized into several groups based on their primary amino acid sequences and structural characteristics. researchgate.netresearchgate.net For instance, PQQ-dependent alcohol dehydrogenases (ADHs) are classified into three main types: researchgate.net

Type I ADHs: Located in the periplasm, these enzymes, with methanol dehydrogenase (MDH) being a prime example, contain a Ca²⁺-PQQ moiety. Recent discoveries have also identified lanthanide-dependent MDHs. researchgate.net

Type II ADHs: Also found in the periplasm, these enzymes possess both a Ca²⁺-PQQ moiety and a heme c group. researchgate.net

Type III ADHs: These are membrane-bound and contain a Ca²⁺-PQQ moiety along with multiple heme c groups. researchgate.net

Structurally, many PQQ-dependent dehydrogenases feature a characteristic "propeller fold" superbarrel structure. plos.org For example, PQQ-dependent ADHs can have a six-bladed or an eight-bladed "propeller fold". researchgate.net The binding of PQQ to the apoenzyme is tight but non-covalent. plos.orgnih.gov

The following table summarizes key characteristics of representative bacterial PQQ-dependent dehydrogenases:

| Enzyme | Bacterial Source Example | Substrate | Cellular Location | Structural Features |

|---|---|---|---|---|

| Methanol Dehydrogenase (MDH) | Methylorubrum extorquens AM1 nih.gov | Methanol nih.gov | Periplasm researchgate.net | Type I ADH, Ca²⁺-PQQ or Ln³⁺-PQQ moiety researchgate.net |

| Glucose Dehydrogenase (GDH) | Acinetobacter calcoaceticus plos.org | D-Glucose ebi.ac.uk | Periplasm (soluble) or Membrane-bound ebi.ac.ukplos.org | Eight-bladed propeller fold plos.org |

| Alcohol Dehydrogenase (ADH) | Acetic acid bacteria researchgate.net | Alcohols researchgate.net | Periplasmic surface of cytoplasmic membrane researchgate.net | Contains dehydrogenase and cytochrome subunits researchgate.net |

| Glycerol Dehydrogenase (GLDH) | Gluconobacter sp. nih.gov | Glycerol, secondary alcohols nih.gov | Membrane-bound | Oxidizes a wide variety of secondary alcohols nih.gov |

Mammalian Enzyme Interactions and Accessory Factor Roles (e.g., Lactate Dehydrogenase)

While the role of PQQ as a covalently bound cofactor in mammalian enzymes has been a subject of debate, there is compelling evidence for its function as an accessory factor. nih.govresearchgate.net Notably, PQQ has been shown to interact with mammalian dehydrogenases such as lactate dehydrogenase (LDH). nih.govnih.govnih.govmdpi.com

When PQQ binds to LDH, it enhances the oxidation of NADH to NAD⁺ and subsequently increases the production of pyruvate. nih.govnih.govnih.govmdpi.com This interaction suggests that PQQ can modulate the activity of existing metabolic enzymes, thereby influencing cellular redox balance and energy metabolism. nih.gov This function as an accessory factor distinguishes its role in mammals from its more defined role as a primary cofactor in bacterial quinoproteins. nih.gov

Principles of PQQ-Mediated Electron Transfer and Redox Cycling Mechanisms

PQQ is a highly efficient redox catalyst capable of undergoing thousands of reversible oxidation-reduction cycles without degradation. nih.govnih.gov This remarkable stability allows a small amount of PQQ to catalyze a significant number of reactions. nih.gov The core of PQQ's function lies in its ability to accept electrons from a reduced substrate and then transfer them to an electron acceptor, often molecular oxygen. nih.gov

The redox chemistry of PQQ involves the interconversion between its oxidized quinone form (PQQ), a semiquinone intermediate, and its reduced quinol form (PQQH₂). nih.govingredients-lonier.com This process typically involves a two-electron reduction to form PQQH₂. nih.gov In biological systems, this reduction can be facilitated by compounds such as NAD(P)H and glutathione. nih.gov

The electron transfer process in PQQ-dependent enzymes can be complex. For some bacterial dehydrogenases, electron transfer from the reduced PQQH₂ may involve a heme-associated component. researchgate.net In the context of its interaction with mammalian LDH, PQQ is thought to position itself near the NADH cofactor in the enzyme's active site, facilitating a more efficient rate of electron transfer essential for LDH activity.

The mechanism of PQQ-mediated redox cycling can be summarized as follows:

Reduction of PQQ: PQQ accepts two electrons and two protons from a substrate (e.g., an alcohol or sugar in bacteria) to form the reduced PQQH₂.

Electron Transfer: PQQH₂ then donates these electrons to an acceptor. In many bacterial systems, this is part of an electron transport chain. nih.gov

Re-oxidation of PQQH₂: The transfer of electrons regenerates the oxidized PQQ, allowing it to participate in another catalytic cycle. ingredients-lonier.com

This continuous cycling between the quinone and quinol forms allows PQQ to act as a potent catalytic antioxidant, neutralizing free radicals and protecting cells from oxidative stress. ingredients-lonier.com

Modulation of Cellular Energy Metabolism and Mitochondrial Dynamics

Pyrroloquinoline quinone significantly influences cellular energy metabolism, primarily by enhancing mitochondrial function and promoting the generation of new mitochondria, a process known as mitochondrial biogenesis. frontiersin.orglifeextension.comlifeextension.com Its effects are mediated through the activation of key signaling pathways that regulate gene expression related to mitochondrial proteins.

Regulation of Mitochondrial Biogenesis via Key Signaling Pathways (e.g., PGC-1α, NRFs, TFAM)

A central mechanism by which PQQ stimulates mitochondrial biogenesis is through the activation of the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) pathway. nih.govnih.govnih.govresearchgate.net PGC-1α is a master regulator of mitochondrial biogenesis. researchgate.netfrontiersin.org

Studies in mouse hepatocytes have shown that exposure to PQQ leads to an increase in PGC-1α mRNA and protein expression. nih.govnih.govresearchgate.net This is initiated by the PQQ-stimulated phosphorylation of the cAMP response element-binding protein (CREB) at serine 133, which in turn activates the PGC-1α promoter. nih.govnih.govnih.govresearchgate.net

The activation of PGC-1α by PQQ subsequently leads to the increased expression of downstream transcription factors, including: nih.govnih.govnih.govresearchgate.netfrontiersin.org

Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2): These factors regulate the expression of nuclear genes that encode mitochondrial proteins. nih.govnih.govresearchgate.netfrontiersin.org

Mitochondrial Transcription Factor A (TFAM): This factor is essential for the replication and transcription of mitochondrial DNA (mtDNA). nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org

The coordinated upregulation of these factors results in an increased number of mitochondria, enhanced cellular respiration, and greater ATP production. nih.govnih.govnih.govresearchgate.net The table below illustrates the effects of PQQ on key markers of mitochondrial biogenesis.

| Marker | Effect of PQQ | Reference |

|---|---|---|

| Citrate Synthase Activity | Increased | nih.govnih.govresearchgate.net |

| Cytochrome c Oxidase Activity | Increased | nih.govresearchgate.net |

| Mitochondrial DNA Content | Increased | nih.govnih.govresearchgate.net |

| Cellular Oxygen Respiration | Increased | nih.govnih.govresearchgate.net |

| PGC-1α Expression | Increased | nih.govnih.govnih.govresearchgate.net |

| NRF-1 and NRF-2 Activation | Increased | nih.govnih.govnih.govresearchgate.net |

| TFAM mRNA Expression | Increased | nih.govnih.govnih.govresearchgate.net |

Influence on NAD+/NADH Homeostasis and Sirtuin Activity

PQQ also plays a significant role in maintaining cellular NAD⁺/NADH balance, which is critical for metabolic regulation. nih.gov As previously mentioned, PQQ can act as an accessory factor for enzymes like lactate dehydrogenase, enhancing the oxidation of NADH to NAD⁺. nih.govnih.gov By helping to sustain NAD⁺ levels, PQQ's effects can mimic those of cellular NAD⁺ augmentation. nih.gov

The increase in NAD⁺ levels has a direct impact on the activity of sirtuins, a family of NAD⁺-dependent protein deacetylases that are crucial for regulating mitochondrial function and cellular health. nih.govnih.govresearchgate.netescholarship.orgresearchgate.net Specifically, PQQ has been shown to activate Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). nih.govresearchgate.netescholarship.orgresearchgate.net

In HepG2 cell cultures, PQQ treatment led to: nih.govresearchgate.netescholarship.orgresearchgate.net

Increased expression of SIRT1 and SIRT3 genes and proteins. nih.govresearchgate.netescholarship.orgresearchgate.net

Enhanced SIRT1 and SIRT3 activity. nih.govresearchgate.netescholarship.orgresearchgate.net

An increase in nicotinamide (B372718) phosphoribosyltransferase (NAMPT) gene expression, which is involved in NAD⁺ biosynthesis. nih.govescholarship.org

Elevated NAD⁺ levels. nih.govescholarship.org

The activation of SIRT1 by PQQ further reinforces the stimulation of mitochondrial biogenesis, as SIRT1 can deacetylate and activate PGC-1α. lifeextension.com This creates a positive feedback loop where PQQ not only directly activates the PGC-1α pathway but also indirectly enhances its activity through the modulation of NAD⁺ and sirtuins.

Impact on Lipid Metabolism and Fatty Acid Oxidation Pathways

Pyrroloquinoline quinone (PQQ) has been shown to exert significant influence over lipid metabolism, primarily by attenuating fat accumulation and promoting the breakdown of fatty acids. researchgate.net Research in animal and cellular models demonstrates that PQQ's mechanisms involve both the suppression of lipid synthesis (lipogenesis) and the enhancement of fatty acid oxidation. researchgate.netmdpi.com

In high-fat-diet-induced models of metabolic dysfunction-associated fatty liver disease (MAFLD), dietary PQQ supplementation has been observed to ameliorate the negative effects on liver function. mdpi.comnih.gov It suppresses the progression of MAFLD by enhancing lipid metabolism and protecting the liver from oxidative injury. mdpi.comnih.gov This protective effect against fat accumulation is linked to PQQ's ability to improve mitochondrial biogenesis and maintain redox homeostasis. mdpi.comnih.gov

Mechanistically, PQQ appears to downregulate the activity of key enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1 (SREBP-1). mdpi.com Concurrently, it boosts fatty acid oxidation by upregulating the expression of peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a principal regulator of mitochondrial biogenesis. mdpi.comnih.gov This increase in PGC-1α leads to enhanced mitochondrial numbers and oxidative capacity, thereby improving the cell's ability to metabolize lipids. researchgate.netmdpi.com

Studies using palmitate-exposed L6 myotubes revealed that PQQ's effects can vary with the duration of exposure. Short-term incubation led to a decrease in free fatty acids and triacylglycerols, whereas longer-term treatment resulted in an increase in diacylglycerol and triacylglycerol levels. nih.gov The longer exposure also elevated the protein amounts of key metabolic enzymes, including PGC-1α, sirtuin-1 (SIRT1), phosphorylated 5'AMP-activated protein kinase (pAMPK), and carnitine palmitoyltransferase I (CPT1), indicating a complex cellular adaptation involving both fatty acid oxidation and lipid synthesis. nih.gov

Table 1: PQQ's Influence on Key Molecules in Lipid Metabolism

| Molecule/Pathway | Effect of PQQ | Research Finding |

|---|---|---|

| Lipogenesis | Suppression | Reduces the activity of key fatty acid synthesis enzymes like ACC and SREBP-1. mdpi.com |

| Fatty Acid Oxidation | Enhancement | Upregulates PGC-1α, a master regulator, leading to enhanced oxidative capacity. researchgate.netmdpi.comnih.gov |

| Mitochondrial Biogenesis | Stimulation | Increases mitochondrial content and function, which is crucial for efficient fat metabolism. researchgate.netmdpi.comnih.gov |

| Lipid Profile | Improvement | In animal models, PQQ supplementation reduced triglycerides and total and LDL cholesterol. mdpi.com |

| PGC-1α | Upregulation | Increases the expression of this coactivator, stimulating mitochondrial biogenesis and fat metabolism. mdpi.comnih.gov |

| pAMPK | Upregulation | Elevates the phosphorylated (active) form of AMPK in muscle cells under prolonged exposure. nih.gov |

| CPT1 | Upregulation | Increases the amount of this enzyme, which is critical for the transport of fatty acids into mitochondria for oxidation. nih.gov |

Intersections with Glucose and Amino Acid Metabolic Cycles

PQQ intersects with crucial metabolic pathways beyond lipids, including those of glucose and amino acids. It functions as a redox cofactor for bacterial dehydrogenases and can influence mammalian dehydrogenases, such as lactate dehydrogenase (LDH), enhancing the oxidation of NADH to NAD+ and facilitating pyruvate production. nih.gov This role positions PQQ as a modulator of cellular energy and redox states, which are central to glucose metabolism.

In the context of glucose homeostasis, PQQ has been shown to affect insulin signaling and increase the uptake of glucose into cells. mz-store.ie It can modulate glycolytic enzymes and promote the conversion of glucose into gluconic acid, thereby impacting how cells utilize or store glucose. nih.gov Animal studies have noted that PQQ supplementation can improve metabolic markers, including fasting blood glucose and insulin intolerance, suggesting a protective role against the metabolic abnormalities associated with obesity. mdpi.com Conversely, a dietary deficiency of PQQ in young mice has been linked to elevated plasma glucose concentrations. researchgate.net

PQQ also demonstrates reactivity with amino acids. It can react with an amino acid to form an imidazole pyrroloquinoline (IPQ), a structural transition that highlights its bioavailability and potential for creating new bioactive compounds. nih.gov Studies on diets deficient in PQQ but otherwise nutritionally complete (based on amino acids) have shown that its absence can impair growth and development in mice. researchgate.net In these PQQ-deficient models, plasma concentrations of certain amino acids, such as Alanine, Glycine (B1666218), and Serine, were found to be elevated. researchgate.net

Table 2: PQQ's Intersections with Glucose and Amino Acid Metabolism

| Metabolic Cycle | PQQ's Role/Interaction | Observed Effect |

|---|---|---|

| Glucose Metabolism | Modulates insulin signaling and glucose uptake. mz-store.ie | Enhances cellular glucose utilization. nih.gov |

| Glycolysis | Acts as a cofactor for dehydrogenases (e.g., LDH). nih.gov | Facilitates the conversion of NADH to NAD+ and pyruvate production. nih.gov |

| Glucose Homeostasis | Improves metabolic markers in animal models. mdpi.com | Reduces fasting blood glucose and insulin intolerance. mdpi.com |

| Amino Acid Metabolism | Reacts with amino acids to form imidazole pyrroloquinoline (IPQ). nih.gov | Indicates strong reactivity and potential for forming new bioactive molecules. nih.gov |

| Amino Acid Balance | A dietary deficiency affects plasma amino acid levels. researchgate.net | Leads to elevated plasma concentrations of Alanine, Glycine, and Serine in mice. researchgate.net |

Mechanisms of Cellular Signaling Pathway Modulation

Activation and Inhibition of MAPK, JAK, and NF-κB Signaling Cascades

Pyrroloquinoline quinone can modulate key cellular signaling pathways that regulate inflammation, immune response, and cell fate. researchgate.net It has been shown to impact cellular-stress-related pathways, including the Janus kinase (JAK) and mitogen-activated protein kinase (MAPK) cascades, which are involved in regulating mitosis, apoptosis, and cellular proliferation. mdpi.comresearchgate.net

PQQ's anti-inflammatory effects are partly mediated through its interaction with inflammatory pathways involving the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). researchgate.net NF-κB is a central regulator of genes involved in the inflammatory response. researchgate.net PQQ can modulate these pathways, leading to a reduction in the levels of pro-inflammatory factors such as IL-6, IL-1β, and TNF-α in both serum and liver tissues. mdpi.com

However, the interaction is context-dependent. In a study on RANKL-induced osteoclast formation in RAW 264.7 macrophage-like cells, PQQ inhibited the process but did not directly inhibit the signaling pathway from RANK/RANKL binding to NFATc1 activation, which includes NF-κB and MAPKs. nih.gov Instead, PQQ appeared to work by enhancing type I interferon (IFN-β) signaling through the JAK/STAT pathway, which in turn reduced the expression of c-Fos, a key factor for NFATc1 activation. nih.gov This suggests that PQQ can modulate these interconnected signaling networks through multiple, sometimes indirect, mechanisms.

Table 3: PQQ's Modulation of Key Signaling Cascades

| Signaling Pathway | PQQ's Action | Cellular Outcome |

|---|---|---|

| MAPK | Modulation | Contributes to the regulation of mitosis, apoptosis, and cellular proliferation. mdpi.comresearchgate.net In some models, MAPK signaling contributes to PQQ-induced cytokine secretion. nih.gov |

| JAK/STAT | Enhancement | Augments IFN-β-mediated JAK1 and STAT1 expression in macrophage-like cells. nih.gov |

| NF-κB | Modulation/Inhibition | Interacts with the pathway to reduce the transcription of proinflammatory interleukins. mdpi.comresearchgate.net In some contexts, its effect is indirect rather than direct inhibition of the cascade. nih.gov |

Crosstalk with CREB-PGC-1α Axis in Gene Expression Regulation

A primary mechanism through which PQQ exerts its effects on cellular metabolism, particularly mitochondrial biogenesis, is through the activation of the cAMP response element-binding protein (CREB) and peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) signaling axis. nih.govresearchgate.netnih.gov

Research has demonstrated that exposure of cells to PQQ stimulates the phosphorylation of CREB at the serine 133 position. mdpi.comnih.govnih.gov This phosphorylation is a critical activation step for CREB. Activated CREB then binds to the promoter region of the PGC-1α gene, leading to an increase in both PGC-1α mRNA and protein expression. nih.govresearchgate.netnih.gov The importance of this pathway is highlighted by findings that if either CREB or PGC-1α expression is reduced (e.g., via siRNA), PQQ fails to stimulate mitochondrial biogenesis. nih.govnih.gov

PGC-1α is a transcriptional co-activator that serves as a master regulator of mitochondrial biogenesis. mdpi.com By increasing the expression of PGC-1α, PQQ initiates a downstream cascade of gene expression. Activated PGC-1α enhances the activity of nuclear respiratory factors (NRF-1 and NRF-2). nih.govnih.gov These factors, in turn, promote the transcription of genes essential for mitochondrial function and replication, including mitochondrial transcription factor A (Tfam), which is critical for the replication and transcription of mitochondrial DNA. nih.govnih.govresearchgate.net

Table 4: Activation of the CREB-PGC-1α Axis by PQQ

| Step | Molecule | PQQ-Induced Action | Downstream Effect |

|---|---|---|---|

| 1 | CREB | Stimulates phosphorylation at Serine 133. mdpi.comnih.govnih.gov | Activation of CREB. |

| 2 | PGC-1α Promoter | Activated CREB binds to the promoter. nih.gov | Increased transcription of the PGC-1α gene. |

| 3 | PGC-1α | mRNA and protein expression levels are increased. nih.govnih.gov | PGC-1α co-activates other transcription factors. |

| 4 | NRF-1, NRF-2 | Activated by PGC-1α. nih.govnih.gov | Increased expression of nuclear-encoded mitochondrial proteins. |

| 5 | Tfam | Expression is increased. nih.govnih.govresearchgate.net | Promotes mitochondrial DNA replication and transcription. |

| Outcome | Mitochondria | Increased mitochondrial biogenesis and cellular respiratory capacity. nih.govresearchgate.netnih.gov |

Modulation of Antioxidant Response Pathways (e.g., Keap1/Nrf2 System)

PQQ's potent antioxidant properties are mediated, in part, through its ability to modulate the Keap1-Nrf2 signaling pathway, a central regulator of the cellular antioxidant response. nih.gov Under normal conditions, the transcription factor Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. msjonline.orgnih.gov

Upon exposure to oxidative stress or in the presence of Nrf2 activators like PQQ, this inhibition is released. nih.gov Molecular docking models predict that PQQ can interact with the Keap1-Nrf2 complex. nih.govresearchgate.net This interaction is thought to disrupt the binding between Keap1 and Nrf2, allowing Nrf2 to escape degradation. nih.gov

Once freed from Keap1, Nrf2 translocates into the nucleus. nih.gov In the nucleus, it binds to specific DNA sequences known as antioxidant-responsive elements (AREs) in the promoter regions of various target genes. nih.govnih.gov This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1). nih.gov The activation of the Nrf2-ARE pathway is a key mechanism by which PQQ inhibits oxidative stress, attenuates cellular senescence, and protects against matrix degradation in tissues. nih.gov The essential role of Nrf2 in this process is confirmed by studies showing that the protective effects of PQQ against oxidative stress are blocked when Nrf2 is knocked down. nih.gov

Table 5: PQQ's Modulation of the Keap1/Nrf2 Antioxidant Pathway

| Component | State/Location (Basal) | PQQ's Action | State/Location (PQQ-Stimulated) |

|---|---|---|---|

| Keap1-Nrf2 Complex | Bound in the cytoplasm. msjonline.orgnih.gov | PQQ interacts with and disrupts the complex. nih.govresearchgate.net | Dissociated. |

| Nrf2 | Sequestered by Keap1 for degradation. msjonline.org | Promotes dissociation from Keap1. nih.gov | Stabilized and translocates to the nucleus. nih.gov |

| ARE (Antioxidant Response Element) | Inactive. | N/A | Nrf2 binds to ARE sequences in gene promoters. nih.govnih.gov |

| Antioxidant Genes (e.g., HO-1) | Low transcription. | N/A | Transcription is upregulated. nih.gov |

| Cellular State | Normal redox balance. | Enhanced antioxidant defense and protection against oxidative stress. nih.gov |

Involvement in PI3K/AKT and EGFR-PTP1B Signaling

PQQ influences critical signaling pathways involved in glucose metabolism and cell growth, including the PI3K/AKT pathway, through its interaction with protein tyrosine phosphatase 1B (PTP1B). nih.gov PTP1B is a key negative regulator of the insulin signaling pathway; it acts by dephosphorylating and thus inactivating the insulin receptor. nih.gov Increased activity of PTP1B is implicated in the development of insulin resistance. nih.gov

Research has identified PQQ as an inhibitor of PTP1B. nih.gov It is proposed to inhibit the enzyme by oxidatively modifying a catalytic cysteine residue through its redox cycling activity. nih.gov By inhibiting PTP1B, PQQ effectively removes a brake on the insulin signaling cascade. This leads to the ligand-independent activation of insulin signaling, promoting the downstream activation of pathways such as the PI3K/AKT pathway. nih.govmdpi.com The activation of AKT is a crucial step that ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake. nih.gov This mechanism has been demonstrated in C2C12 myotubes and is supported by findings that oral administration of PQQ improves glucose tolerance in diabetic KK-A(y) mice. nih.gov

Cellular Growth and Differentiation Regulatory Mechanisms

Pyrroloquinoline quinone (PQQ) and its reduced form, pyrroloquinoline quinol (PQQH2), are implicated in the intricate regulation of cellular growth and differentiation. These compounds influence a multitude of cellular processes by modulating key signaling pathways and gene expression, thereby affecting cell proliferation, differentiation, and senescence. Mechanistic studies have revealed that PQQ's influence extends to various cell types, including fibroblasts, chondrocytes, and stem cells, highlighting its role in fundamental biological processes.

PQQ's regulatory action is often attributed to its function as a redox cofactor and its ability to modulate the activity of crucial enzymes and transcription factors. nih.govnih.gov Two primary biochemical mechanisms have been proposed to explain its effects: the enhancement of cellular oxidative potential through the generation of Nicotinamide adenine dinucleotide (NAD+), which subsequently activates sirtuins, and the alteration of protein-protein interactions essential for cell signaling. researchgate.net

Modulation of Key Signaling Pathways

PQQ exerts significant control over cellular growth and differentiation by modulating a complex network of intracellular signaling pathways. nih.gov Its intervention in these pathways can trigger cascades of events that ultimately dictate a cell's decision to proliferate, differentiate, or undergo apoptosis. The regulation of these pathways is central to maintaining cellular homeostasis and directing developmental processes. researchgate.net

Research has identified several critical pathways that are responsive to PQQ, including:

PI3K/Akt/mTOR Pathway: This pathway is fundamental in regulating the cell cycle and differentiation. researchgate.net PQQ's influence on this cascade is partly mediated through the activation of Sirtuin 1 (SIRT1), which deacetylates and subsequently allows for the phosphorylation and activation of Akt. researchgate.net

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is crucial for processes such as hematopoiesis. nih.govresearchgate.net PQQ can modulate this pathway, influencing the expression of genes that play key roles in cell proliferation and differentiation. researchgate.net

MAPK Pathway: The mitogen-activated protein kinase pathway is another signaling route affected by PQQ. nih.govresearchgate.net This pathway is involved in transducing signals that are important for development, homeostasis, mitosis, and cellular proliferation. researchgate.netresearchgate.net

PGC-1α Pathway: PQQ stimulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and cellular metabolism. researchgate.netnih.govmdpi.com This is achieved through the phosphorylation of the cAMP response element-binding protein (CREB), which in turn activates the PGC-1α promoter. nih.gov The activation of this pathway is linked to enhanced energy metabolism, which is essential for cellular growth. frontiersin.org

The table below summarizes the key signaling pathways modulated by PQQ and their established roles in cellular growth and differentiation.

| Signaling Pathway | Key Proteins/Factors Involved | Role in Cellular Processes |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR, SIRT1 | Regulates cell cycling, differentiation, and apoptosis. researchgate.net |

| JAK/STAT | JAK, STAT3 | Essential for hematopoiesis, cell proliferation, and differentiation. nih.govresearchgate.net |

| MAPK | Raf-1, Ras, MAPKKK12, MAPK14 | Transduces signals for development, homeostasis, and mitosis. researchgate.netresearchgate.net |

| PGC-1α | CREB, PGC-1α, NRF-1, NRF-2 | Regulates mitochondrial biogenesis and cellular energy metabolism. nih.govmdpi.com |

Influence on Somatic Cell Proliferation and Senescence

PQQ has demonstrated a direct impact on the growth and health of somatic cells, such as fibroblasts and chondrocytes. It has been observed to enhance the integration of thymidine into fibroblasts, a marker of DNA synthesis and cell proliferation. nih.gov

In the context of joint health, PQQ exhibits chondroprotective effects. Studies have shown that PQQ can prevent the progression of osteoarthritis by inhibiting oxidative stress and subsequent chondrocyte senescence. nih.gov In models of TNF-α-induced mitochondrial damage in chondrocytes, PQQ supplementation was found to reduce the damage, preserving mitochondrial function and integrity. mdpi.comnih.gov This protective mechanism involves inhibiting the production of proinflammatory cytokines and matrix-degrading proteases, which are hallmarks of the senescence-associated secretory phenotype (SASP) in chondrocytes. nih.gov

The table below details the observed effects of PQQ on specific somatic cell types.

| Cell Type | Experimental Model | Observed Effects of PQQ | Research Findings |

| Fibroblasts | In vitro studies | Enhanced thymidine integration. nih.gov | Suggests a role in promoting cell proliferation and tissue repair. |

| Chondrocytes | ACLT-induced osteoarthritis mouse model | Inhibited oxidative stress, DNA damage, and cell senescence. nih.gov | Prevents the degradation of articular cartilage by suppressing the senescence-associated secretory phenotype (SASP). nih.gov |

| Chondrocytes | TNF-α-induced injury model | Reduced mitochondrial damage, preserved ATP levels and mitochondrial membrane potential. nih.gov | Protects chondrocytes from inflammatory damage, potentially intervening in osteoarthritis progression. nih.gov |

Role in Stem Cell Self-Renewal and Differentiation

PQQ also plays a significant role in the regulation of stem cell behavior, impacting their capacity for self-renewal and differentiation—two defining properties of stem cells. mdpi.com Research indicates that PQQ can influence the fate of both hematopoietic stem cells (HSCs) and mesenchymal stem cells (MSCs).

Studies have shown that PQQ can reverse aging-induced disruptions in signaling and restore immune homeostasis, particularly in HSCs. researchgate.net It was found to upregulate specific molecular targets that restore the self-renewal and differentiation potential of these cells. researchgate.net

Furthermore, in the context of oxidative stress, PQQ pretreatment has been shown to improve the survival of rat bone marrow-derived mesenchymal stem cells (BMSCs). nih.gov The mechanism involves enhancing mitochondrial function and reducing apoptosis, which is linked to the upregulation of Epac1 protein expression and activation of the AMPK signaling pathway. nih.gov PQQ also facilitates the proliferation of mitochondria derived from mesenchymal stem cells (MSC-Mito), which can be utilized to ameliorate conditions like premature ovarian insufficiency by inhibiting DNA damage-mediated cell apoptosis through the SIRT1/ATM/p53 signaling pathway. nih.gov

The findings on PQQ's effects on stem cells are summarized in the table below.

| Stem Cell Type | Condition/Model | Key Mechanisms | Outcomes |

| Hematopoietic Stem Cells (HSCs) | Aging models | Upregulation of Yy1 and CD62L. researchgate.net | Restored self-renewal and differentiation potential. researchgate.net |

| Bone Marrow Mesenchymal Stem Cells (BMSCs) | Oxidative stress (in vitro) | Upregulation of Epac1, activation of AMPK signaling pathway. nih.gov | Improved mitochondrial function, reduced apoptosis, and enhanced cell survival. nih.gov |

| Mesenchymal Stem Cell-derived Mitochondria (MSC-Mito) | Premature Ovarian Insufficiency (POI) model | Increased mitochondrial biogenesis mediated by SIRT1/PGC-1α; inhibition of ATM/p53 activation. nih.gov | Facilitated MSC-Mito proliferation, restored mitochondrial function, and inhibited apoptosis. nih.gov |

Analytical Approaches and Methodological Advancements in Pqq Research

Quantitative Determination of PQQ in Biological and Environmental Matrices

The determination of PQQ in biological fluids, tissues, and environmental samples presents analytical challenges due to its low concentrations and potential for interactions with matrix components. plos.orgresearchgate.netnih.gov To address these challenges, several sophisticated analytical techniques have been developed and optimized.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) Techniques

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful and widely used tool for the quantitative analysis of PQQ. plos.orgmdpi.comresearchgate.net This method offers high selectivity and sensitivity, allowing for the detection of PQQ at picogram levels. jst.go.jp The use of a reverse-phase column, often with an ion-pair reagent like dibutylammonium acetate, facilitates the separation of PQQ from other compounds in the sample. jst.go.jp

In LC-MS/MS analysis, PQQ is typically ionized using electrospray ionization (ESI) in negative mode. mdpi.comresearchgate.net Multiple reaction monitoring (MRM) is then employed for quantification, which involves monitoring specific precursor-to-product ion transitions. plos.orgmdpi.comresearchgate.net For PQQ, a common transition is from the precursor ion at m/z 329 to a product ion at m/z 241. plos.org To ensure accuracy, an internal standard, such as ¹³C-labeled PQQ, is often used, with a corresponding MRM transition (e.g., m/z 343 > 253). plos.org This approach has been successfully applied to quantify PQQ in various foods, rat plasma, and human plasma. plos.orgmdpi.comwiley.com

Recent advancements include the development of ultra-high performance liquid chromatography (UPLC)-MS/MS methods, which offer even faster analysis times. mdpi.com One such method reduced the run time to just 3 minutes while maintaining a wide linear range (10 to 10,000 ng/mL). mdpi.com These rapid and efficient methods are particularly valuable for high-throughput analysis in toxicokinetic and metabolic studies. mdpi.com

LC-MS/MS Parameters for PQQ Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | UPLC/HPLC with C18 column | mdpi.com |

| Ionization Mode | Negative Electrospray Ionization (ESI) | mdpi.comresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | plos.orgmdpi.comresearchgate.net |

| PQQ MRM Transition | m/z 329 → 241 | plos.org |

| ¹³C-PQQ (Internal Standard) MRM Transition | m/z 343 → 253 | plos.org |

| Lower Limit of Quantitation (LLOQ) | 10 ng/mL (in rat plasma) | mdpi.com |

Enzymatic Assay Methodologies for PQQ Quantification

Enzymatic assays provide an alternative method for quantifying PQQ, often relying on the reconstitution of a PQQ-dependent apo-enzyme. plos.orgresearchgate.net The most commonly used enzyme is glucose dehydrogenase (GDH) from Escherichia coli. plos.orgnih.gov The principle of this assay is that the apo-GDH (the enzyme without its PQQ cofactor) is inactive. nih.gov When PQQ is added, it binds to the apo-enzyme, forming the active holo-enzyme. The restored GDH activity, which can be measured spectrophotometrically, is proportional to the concentration of PQQ. nih.gov

This method has been shown to be highly reproducible for quantifying PQQ up to 10 ng. nih.gov Optimization of these enzymatic methods has led to increased sensitivity and convenience. For instance, by using a commercial GDH with high activity, the required enzyme concentration for analysis was significantly reduced, and the reconstitution time was shortened from 1–2 hours to 30 minutes. nih.gov These improvements have enabled the creation of high-precision standard curves in the range of 0.25–1.5 ng/mL. nih.gov

Enzymatic methods have been successfully used to measure PQQ levels in various food samples and to evaluate the absorption of PQQ in blood and tissues after oral administration in both rats and humans. plos.orgnih.gov

Challenges and Innovations in PQQ Analytical Chemistry

Despite the advancements, the analytical chemistry of PQQ is not without its challenges. A significant issue is the discrepancy in quantitative values obtained from different analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS. plos.org Furthermore, PQQ is highly reactive and can easily interact with amino acids to form derivatives like imidazolopyrroloquinoline (IPQ), which can complicate analysis. plos.orgnih.govfrontiersin.org The presence of these derivatives in biological samples, such as human milk, has been confirmed. nih.gov

Another challenge is the low solubility and susceptibility to oxidation of the reduced form of PQQ (PQQH₂). biorxiv.orgresearchgate.net This makes the quantification of PQQH₂, a potent antioxidant, particularly difficult. biorxiv.orgresearchgate.net

Innovations to address these challenges are continually emerging. To tackle the issue of PQQ's reactivity, a derivatization strategy was developed where PQQ is intentionally reacted with glycine (B1666218) to form the less reactive IPQ, which is then quantified. frontiersin.org This method's sensitivity can be significantly enhanced by the surprising discovery that certain food components, like those in whole milk powder, can act as catalysts, promoting the conversion of PQQ to IPQ even at low concentrations. frontiersin.org For the analysis of the unstable PQQH₂, a robust HPLC method was developed using a strongly acidic eluent to suppress its oxidation, allowing for its direct and accurate quantification. biorxiv.orgresearchgate.net

Advanced Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step for the accurate analysis of PQQ, especially from complex matrices like food and biological tissues. The goal is to extract PQQ efficiently while minimizing interferences.

Application of Molecularly Imprinted Nanoparticles for Selective PQQ Enrichment

A novel and highly selective method for PQQ extraction involves the use of magnetic molecularly imprinted nanoparticles (MMINs). nih.gov Molecular imprinting is a technique used to create synthetic receptors with high affinity and selectivity for a target molecule. nih.gov In this case, MMINs are specifically designed to recognize and bind to PQQ.

This advanced extraction technique has been successfully applied to the selective enrichment of PQQ from food samples. nih.gov The magnetic nature of the nanoparticles allows for easy separation of the PQQ-bound particles from the sample matrix using a magnet, simplifying the extraction process. nih.gov This method holds great promise for improving the accuracy and efficiency of PQQ analysis in complex samples.

Spectroscopic and Kinetic Characterization of PQQ and its Intermediates

Understanding the spectroscopic and kinetic properties of PQQ and its various forms is fundamental to elucidating its biochemical functions.

Spectroscopic techniques such as UV-Vis absorption spectroscopy and fluorescence spectroscopy are invaluable for studying PQQ. hzdr.deplos.org The UV-Vis spectrum of PQQ is sensitive to its redox state and its environment. For example, the oxidized form of PQQ (PQQₒₓ) has a characteristic absorption peak around 400 nm, while the reduced form (PQQH₂) shows an increased absorbance at around 345 nm. hzdr.de These spectral shifts are useful for monitoring the conversion between the different redox states of PQQ. hzdr.deplos.org

Time-resolved laser-induced fluorescence spectroscopy (TRLFS) has been employed to investigate the fluorescence properties and speciation of PQQ in solution and within the active sites of enzymes. hzdr.deru.nl These studies have provided insights into the interaction of PQQ with metal ions like europium(III) and the influence of pH and temperature on the distribution of different PQQ species. hzdr.deru.nl

Kinetic studies have been conducted to evaluate the antioxidant activity of PQQ, particularly its reduced form, PQQH₂. acs.org These studies have measured the rate at which PQQH₂ quenches singlet oxygen, a reactive oxygen species. acs.org The results indicate that PQQH₂ is a highly effective antioxidant, with a quenching activity significantly greater than that of other water-soluble antioxidants like vitamin C. acs.org Such kinetic data are crucial for understanding the mechanisms by which PQQ protects against oxidative damage in biological systems. acs.org

Spectroscopic Properties of PQQ Redox Forms

| PQQ Form | Key Spectroscopic Feature | Technique | Reference |

|---|---|---|---|

| Oxidized PQQ (PQQₒₓ) | Absorbance peak around 400 nm | UV-Vis Spectroscopy | hzdr.de |

| Reduced PQQ (PQQH₂) | Increased absorbance around 345 nm | UV-Vis Spectroscopy | hzdr.de |

| PQQ in complex with Eu(III) | Changes in Eu(III) luminescence emission spectra | Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) | hzdr.deru.nl |

In vitro and In vivo Experimental Models for PQQ Research

The elucidation of the biological roles and mechanisms of action of Pyrroloquinoline quinone (PQQ) has been substantially advanced through the use of a variety of in vitro and in vivo experimental models. These models have been instrumental in investigating PQQ's effects on cellular processes, metabolism, and its potential neuroprotective and therapeutic properties.

In vitro Models

Cell culture systems provide a controlled environment to study the direct effects of PQQ on specific cell types and molecular pathways. A range of cell lines has been employed to investigate PQQ's influence on processes such as mitochondrial biogenesis, oxidative stress, and cell signaling.

For instance, studies using the mouse 3T3-L1 adipocyte cell line have been crucial in understanding PQQ's role in fat metabolism. Research has shown that PQQ supplementation in these cells leads to a decrease in lipid content and smaller fat droplet size. mdpi.com Furthermore, investigations into the cellular uptake of PQQ in 3T3-L1 cells have revealed that while most PQQ is taken up in its unchanged form, some of it reacts with amino acids in the culture medium and is absorbed as PQQ derivatives. nih.govx-mol.com This suggests that these derivatives may also contribute to the physiological effects observed. nih.govx-mol.com

The human hepatocellular carcinoma cell line, HepG2, has been utilized to explore the impact of PQQ on mitochondrial gene expression and cellular properties. cellmolbiol.org In vitro studies with HepG2 cells have demonstrated that PQQ can enhance the expression of SIRT1 and SIRT3, key regulators of mitochondrial function, by targeting PGC-1α, NRF-1/-2, and mitochondrial transcription factor A (MTFA). nih.gov

In the context of neuroprotection, human neuroblastoma and hepatocellular carcinoma cell lines have been used to demonstrate the protective effects of PQQ and its derivative, imidazopyrroloquinoline (IPQ), against neurotoxicity. nih.gov Additionally, PQQ has been shown to induce apoptosis in human chondrosarcoma SW1353 cells by increasing intracellular reactive oxygen species (ROS). spandidos-publications.com

The AC16 human cardiomyocyte cell line has served as a model for myocardial injury. In these cells, PQQ pre-treatment was found to inhibit the expression of proteins associated with cardiac hypertrophy. spandidos-publications.com Furthermore, in vitro experiments using primary cortical neurons have been employed to study the neuroprotective mechanisms of PQQ. nih.gov

The following table summarizes key findings from in vitro studies on PQQ:

| Cell Line | Model System | Key Research Findings |

| 3T3-L1 | Adipocytes | PQQ decreased lipid content and fat droplet size. mdpi.com PQQ is taken up in both its intact form and as derivatives formed with amino acids in the medium. nih.govx-mol.com |

| HepG2 | Hepatocellular Carcinoma | PQQ enhanced the expression of mitochondrial regulatory genes like SIRT1 and SIRT3. cellmolbiol.orgnih.gov |

| Human Neuroblastoma & Hepatocellular Carcinoma | Neurotoxicity | PQQ and its derivative IPQ demonstrated neuroprotective effects. nih.gov |

| SW1353 | Chondrosarcoma | PQQ induced apoptosis by increasing intracellular reactive oxygen species. spandidos-publications.com |

| AC16 | Cardiomyocytes | PQQ inhibited the expression of cardiac hypertrophy markers. spandidos-publications.com |

| Primary Cortical Neurons | Neuroprotection | PQQ demonstrated neuroprotective effects. nih.gov |

| KGN | Granulosa Tumor Cells | PQQ, in combination with mesenchymal stem cell-derived mitochondria, increased mitochondrial biogenesis and inhibited DNA damage-mediated apoptosis. nih.gov |

In vivo Models

Animal models have been indispensable for studying the systemic effects of PQQ in a whole-organism context, providing insights into its nutritional importance, therapeutic potential, and safety. nih.govnih.gov

Rodent models, particularly mice and rats, are the most extensively used. For example, C57BL/6J mice have been employed in studies of obesity, where PQQ supplementation was shown to decrease total body and visceral fat. mdpi.com These mice were also used to establish a model of premature ovarian insufficiency, in which PQQ, combined with mesenchymal stem cell-derived mitochondria, restored ovarian function. nih.gov In models of Alzheimer's disease using Aβ₁₋₄₂-induced mice, PQQ was effective in reducing cognitive deficits. wiley.com

Studies on Bmi-1 knockout mice, which exhibit a premature aging phenotype, have demonstrated that PQQ administration can restore body size and weight, suggesting a role in delaying aging processes. plos.org In a model of liver damage in these same knockout mice, a PQQ-supplemented diet significantly reduced the extent of liver injury. spandidos-publications.com

Rat models have been crucial for investigating the neuroprotective effects of PQQ in conditions like ischemia/reperfusion injury, where PQQ was shown to reduce myocardial infarct size and improve cardiac function. nih.govspandidos-publications.com Additionally, rat models of cardiovascular and cerebral ischemia have demonstrated significant reductions in ischemic damage following PQQ administration. nih.gov

The following table provides a summary of significant findings from in vivo research on PQQ:

| Animal Model | Condition/Disease Investigated | Key Research Findings |

| C57BL/6J Mice | Obesity | PQQ supplementation decreased total body and visceral fat. mdpi.com |

| C57BL/6J Mice | Premature Ovarian Insufficiency | PQQ in combination with MSC-Mito restored ovarian function and antioxidant capacity. nih.gov |

| Aβ₁₋₄₂-induced Mice | Alzheimer's Disease | PQQ alleviated cognitive deficits and modulated genes related to synapse and anti-neuronal death. wiley.com |

| Bmi-1 Knockout Mice | Premature Aging & Liver Damage | PQQ restored body size and weight and protected the liver from damage by inhibiting oxidative stress. plos.orgspandidos-publications.com |

| Rats | Ischemia/Reperfusion Injury | PQQ reduced myocardial infarct size and improved cardiac function. nih.govspandidos-publications.com |

| Rats | Cardiovascular & Cerebral Ischemia | PQQ significantly reduced ischemic damage by scavenging free radicals. nih.gov |

| Denervated Mice | Skeletal Muscle Atrophy | PQQ administration decreased proinflammatory cytokines and reduced muscle atrophy. mdpi.com |

| CD-1 Mice | High-Fat Diet-Induced Obesity | PQQ attenuated increases in body weight and fat deposition. researchgate.net |

| Mice | Radioprotection | PQQ enhanced survival and hematopoietic recovery after lethal and sublethal gamma-ray irradiation. mdpi.com |

These in vitro and in vivo models have collectively provided a substantial body of evidence supporting the diverse biological activities of PQQ. They have been fundamental in elucidating its mechanisms of action at both the cellular and organismal levels, paving the way for further research into its potential applications in human health and disease. nih.govnih.gov

Ecological Distribution and Nutritional Significance of Pyrroloquinoline Quinone Pqq

Animal Model Studies on Physiological Consequences of PQQ Deficiency

The essentiality of PQQ is most clearly demonstrated in studies involving animal models fed chemically defined diets completely lacking the compound. These studies reveal significant negative impacts on growth, reproduction, and metabolism.

Depriving animals of dietary PQQ has profound effects on growth and reproduction. In studies using mice and rats, diets devoid of PQQ result in delayed growth and impaired neonatal development. nih.gov Research on Balb/c mice fed PQQ-deficient diets showed that their offspring grew at slower rates compared to those from mice receiving PQQ supplementation. nih.gov

Reproductive performance is also severely compromised. nih.gov While successful mating was not affected by the absence of PQQ, PQQ-deprived female mice exhibited decreased fertility, fewer successful pregnancies, and smaller litter sizes. nih.govnewlifebio.eu Furthermore, the viability of the pups was significantly reduced in the PQQ-deficient group. nih.gov Some studies reported that offspring born to PQQ-deficient mice were unlikely to survive for more than a few days. youtube.com These findings indicate that dietary PQQ is important for successful reproductive outcomes and neonatal survival. newlifebio.eufrontiersin.org

PQQ deficiency induces significant adverse changes at the cellular and metabolic levels, particularly concerning mitochondria. researchgate.net Studies have demonstrated that a neonatal or perinatal deficiency of PQQ leads to a reduction in both the content of mitochondria and the expression of genes related to mitochondrial function. nih.gov

In weanling mice, a PQQ-deficient diet resulted in a 20-30% reduction in the relative amount of mitochondria in liver cells. researchgate.net Other research noted that the cells of PQQ-deficient mice contained 30-40% fewer mitochondria, which were also smaller than normal. youtube.com This reduction in mitochondrial density is accompanied by impaired function. researchgate.net

Mitochondria isolated from the livers of PQQ-deficient mice showed lower respiratory control ratios, a key indicator of the efficiency of oxidative phosphorylation. researchgate.net The suppression of mitochondrial function is a consistent finding in PQQ deprivation studies. mdpi.com Metabolically, PQQ deficiency has been linked to elevated plasma glucose concentrations in young mice, further suggesting impaired metabolic regulation. researchgate.net Collectively, these results indicate that dietary PQQ is a crucial factor that influences both the quantity and functional capacity of mitochondria. researchgate.net

Table 2: Summary of Findings from PQQ Deficiency Studies in Animal Models

| Parameter | Animal Model | Key Findings in PQQ-Deficient State | Reference(s) |

| Growth | Mice, Rats | Slower growth rates, delayed neonatal development. | nih.govnih.govyoutube.com |

| Reproduction | Mice, Rats | Decreased fertility, conception, and pup viability; smaller litter sizes. | nih.govnewlifebio.eu |

| Mitochondrial Content | Mice | 20-40% reduction in the amount of liver mitochondria; smaller mitochondria. | youtube.comresearchgate.net |

| Mitochondrial Function | Mice | Lower respiratory control ratios, suppression of mitochondrial function. | researchgate.netmdpi.com |

| Metabolic Health | Mice | Elevated plasma glucose concentrations. | researchgate.net |

Emerging Research Directions and Future Perspectives on Pyrroloquinoline Quinone Pqq Biology

Comprehensive Elucidation of PQQ Metabolism in Mammalian Systems

While it is established that mammals cannot synthesize PQQ de novo and must acquire it from dietary sources, the precise pathways of its absorption, distribution, metabolism, and excretion are still under active investigation. nih.govnih.gov

Studies in mice have shown that PQQ is readily absorbed in the intestine. nih.govosti.govnih.gov Following oral administration, an absorption rate of approximately 62% has been reported, with peak blood concentrations occurring within 2 to 3 hours. nih.govresearchgate.net Once absorbed, a significant portion is rapidly cleared from the body. Research indicates that about 80-81% of the absorbed dose is excreted in the urine within a 24-hour period. nih.govosti.govnih.gov The biological half-life of PQQ in humans has been estimated to be between 3 to 5 hours. researchgate.net

Despite its rapid excretion, a fraction of PQQ is retained in various tissues. The skin and kidneys have been identified as the primary sites of retention in animal models. nih.govosti.govnih.gov Trace amounts of PQQ have also been detected in a range of human and rodent tissues, underscoring its systemic distribution. nih.gov Interestingly, in blood, over 95% of PQQ is found associated with the blood cell fraction rather than the plasma. osti.govnih.gov

The metabolic impact of PQQ is an area of growing interest. PQQ deficiency has been shown to alter the metabolism of amino acids, including lysine, threonine, serine, and glycine (B1666218). nih.gov Furthermore, supplementation with PQQ has been observed to change the profile of urinary metabolites in humans, consistent with an enhancement of mitochondria-related functions and oxidative metabolism. nih.gov

| Parameter | Finding | Organism | Reference |

|---|---|---|---|

| Absorption Site | Intestine | Mice | nih.govosti.govnih.gov |

| Absorption Rate | ~62% (range 19-89%) | Mice | osti.govnih.gov |

| Time to Peak Serum Level | 2-3 hours | Humans | researchgate.net |

| Biological Half-life | 3-5 hours | Humans | researchgate.net |

| Primary Excretion Route | Urine (~81% of absorbed dose within 24h) | Mice | osti.govnih.gov |

| Primary Retention Tissues | Skin and Kidney | Mice | nih.govosti.govnih.gov |

Detailed Characterization of PQQ-Protein Binding and Functional Consequences

The biological effects of PQQ are intrinsically linked to its ability to interact with and modulate the function of various proteins. While its role as a dissociable cofactor for bacterial dehydrogenases is well-established, research is now uncovering specific PQQ-binding proteins in mammalian systems and characterizing the functional outcomes of these interactions. nih.gov

A significant breakthrough in this area was the identification of L-lactate dehydrogenase (LDH) as a mammalian PQQ-binding protein. nih.gov Using PQQ-immobilized Sepharose beads, researchers isolated five potential PQQ-binding proteins from mouse fibroblasts, with LDH being a prominent candidate. nih.gov Subsequent in vitro studies revealed that PQQ's interaction with LDH has a profound impact on the enzyme's activity. Specifically, PQQ enhances the conversion of lactate to pyruvate in the presence of NAD+. nih.gov This effect is attributed to PQQ's ability to facilitate the oxidation of NADH to NAD+. By binding to LDH and promoting this reaction, PQQ can increase the availability of pyruvate for the mitochondrial TCA cycle, thereby enhancing cellular energy production. nih.gov

In prokaryotes, the binding of PQQ to enzymes is better understood. It typically binds to quinoenzymes within domains characterized by a β-propeller structure, which serves as a scaffold for the interaction. mdpi.com Furthermore, specific solute-binding proteins, such as PqqT in Methylobacterium extorquens, have been identified. figshare.compsu.edu PqqT binds PQQ with high affinity and is believed to be involved in the cellular uptake of exogenous PQQ, highlighting the importance of dedicated protein transport systems for this molecule in bacteria. figshare.compsu.edu

The search for consensus PQQ-binding motifs in protein sequence databases has revealed their presence across a wide range of organisms, suggesting that PQQ-protein interactions are a widespread biological phenomenon. researchgate.net

| Identified PQQ-Binding Protein | Organism/System | Functional Consequence of Binding | Reference |

|---|---|---|---|

| L-lactate dehydrogenase (LDH) | Mammalian (Mouse, Rabbit) | Enhances conversion of lactate to pyruvate; facilitates NADH oxidation to NAD+; increases ATP production. | nih.gov |

| PqqT | Bacterial (Methylobacterium extorquens) | High-affinity binding for cellular uptake of exogenous PQQ. | figshare.compsu.edu |

| Bacterial Dehydrogenases (e.g., Glucose Dehydrogenase) | Bacterial | Serves as a dissociable redox cofactor for catalytic activity. | nih.govmdpi.com |

Investigation of Context-Dependent Pro-oxidant Activities of PQQ

While PQQ is widely recognized for its potent antioxidant properties, a growing body of evidence reveals that it can also exhibit pro-oxidant activity under specific conditions. nih.gov This dual nature is highly dependent on the surrounding biological environment, and understanding this context-dependency is crucial for a complete picture of PQQ's function. nih.gov

Research has demonstrated that PQQ's pro-oxidant effects can lead to cytotoxicity. In cell culture experiments, PQQ was found to cause extensive cell death, an effect that was attributed to the generation of hydrogen peroxide during the autoxidation of PQQ in the culture medium. nih.gov This contrasts sharply with its protective, antioxidant role observed in isolated mitochondria, where it shields against oxidative stress-induced damage. nih.gov This highlights that the local environment dictates whether PQQ acts as an antioxidant or a pro-oxidant. nih.gov

The proposed mechanism for this pro-oxidant action involves redox cycling-mediated oxidation. nih.gov This process can lead to the oxidative modification of proteins, potentially altering their function. nih.gov The pro-oxidant behavior of PQQ is also dose-dependent, with higher concentrations more likely to elicit pro-apoptotic activities. researchgate.net Furthermore, the susceptibility to PQQ-mediated cytotoxicity varies between different cell types. researchgate.net

This context-dependent pro-oxidant activity suggests a more complex regulatory role for PQQ than simply acting as a scavenger of reactive oxygen species. It may be involved in modulating intracellular protein functions and signaling pathways through controlled oxidative processes. nih.gov

Comparative Evolutionary Biology of PQQ Synthesis and Function

The ability to synthesize PQQ is a trait found exclusively in prokaryotes; eukaryotes, including plants and mammals, lack the necessary biosynthetic machinery and must obtain it exogenously. nih.govplos.org The evolution of the PQQ synthesis pathway provides insights into its fundamental role in bacterial metabolism.

The biosynthesis of PQQ is a complex process that originates from two amino acids, glutamate (B1630785) and tyrosine, which are encoded within a small precursor peptide, PqqA. nih.govresearchgate.net A conserved operon, typically containing the genes pqqA, pqqB, pqqC, pqqD, and pqqE, is responsible for catalyzing the series of reactions that modify and cross-link these amino acid residues to form the final tricyclic ortho-quinone structure. nih.govnih.gov Bioinformatic analyses have identified this core set of five genes as obligatory for PQQ production across 126 prokaryotic species, with a highly conserved gene order (pqqA-B-C-D-E) suggesting the importance of protein-protein interactions during biosynthesis. nih.gov

The evolutionary trajectory of PQQ function is also a subject of study. While PQQ-dependent enzymes were long thought to be absent in eukaryotes, a novel PQQ-dependent sugar oxidoreductase was discovered in the mushroom Coprinopsis cinerea, indicating that the functional reach of PQQ may extend beyond the bacterial kingdom. plos.org In some bacteria, such as Streptomyces, the PQQ biosynthesis gene cluster appears to have co-evolved with gene clusters for producing other natural products like polyketides, suggesting a supportive metabolic role. dtu.dk

Comparative genomic analysis of different bacterial strains, particularly those from the genus Methylobacterium, is being used to understand the genetic basis for high-yield PQQ production. researchgate.net This research, driven by the industrial applications of PQQ, leverages adaptive laboratory evolution to select for mutations in genes, such as those involved in methanol (B129727) dehydrogenase synthesis, that enhance PQQ output. researchgate.netresearchgate.net

Q & A

Q. What methodologies are recommended for detecting and quantifying PQQ in biological samples?

To quantify PQQ in tissues or fluids, researchers often employ high-performance liquid chromatography (HPLC) paired with electrochemical detection (ECD) due to PQQ’s redox-active properties . Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), is used to characterize PQQ derivatives and their interactions with amino acids or proteins, ensuring specificity in complex matrices . For in vivo studies, isotopic labeling (e.g., [14C]-PQQ) is critical to track absorption and tissue distribution, as demonstrated in murine models .

Q. How should experimental designs account for PQQ’s dual role as an antioxidant and redox-active cofactor?

Researchers must distinguish between PQQ’s direct antioxidant effects (e.g., scavenging reactive oxygen species) and its role in redox cycling. Controlled in vitro systems (e.g., cell-free assays using PQQH₂, the reduced form) can isolate redox behavior, while in vivo studies should standardize dietary PQQ intake to avoid confounding effects from endogenous antioxidants like glutathione . Dose-response curves and time-course analyses are essential to identify thresholds where PQQ shifts from antioxidant to pro-oxidant activity .

Q. What model systems are optimal for studying PQQ’s impact on mitochondrial biogenesis?

Murine models (e.g., BALB/c mice) are widely used to assess PQQ’s effects on mitochondrial density and function, with parameters like citrate synthase activity and ATP production as endpoints . In vitro, primary cardiomyocytes or neuronal cell lines treated with PQQ under hypoxic conditions can mimic ischemia-reperfusion injury, allowing mechanistic studies on NRF2/KEAP1 signaling and mitochondrial membrane stabilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in PQQ’s reported effects on oxidative stress?

Discrepancies arise from variations in experimental models (e.g., cell type, oxidative stress inducer) and PQQ bioavailability. For example, PQQ reduces lipid peroxidation in broiler chickens under LPS-induced stress but may exacerbate oxidative damage in isolated hepatocytes at high concentrations . Meta-analyses of dose-dependent outcomes and standardized protocols for PQQ solubility (e.g., using disodium salts for improved stability) are recommended .

Q. What advanced techniques elucidate PQQ’s interaction with metalloproteinases in osteoarthritis?

Surface plasmon resonance (SPR) and X-ray crystallography have been used to study PQQ’s binding affinity to MMP-3 and MMP-13, key enzymes in cartilage degradation . In vivo, collagen-induced arthritis (CIA) models in rodents combined with micro-CT imaging quantify PQQ’s efficacy in reducing joint erosion . Transcriptomic profiling (RNA-seq) of chondrocytes can further identify downstream pathways modulated by PQQ, such as NF-κB inhibition .

Q. How does PQQ synergize with other micronutrients (e.g., vitamin C) in redox cycling?

Kinetic studies in dimethyl sulfoxide (DMSO) solutions reveal that PQQH₂ regenerates α-tocopherol (vitamin E) from its oxidized form, creating a synergistic antioxidant network . In cell cultures, co-administration with ascorbic acid enhances PQQ’s electron-shuttling capacity, measurable via cyclic voltammetry . However, researchers must monitor pro-oxidant effects in combinatorial therapies using thiobarbituric acid-reactive substances (TBARS) assays .

Methodological Considerations

Q. What statistical models are appropriate for analyzing PQQ’s dose-dependent effects?

Non-linear regression models (e.g., log-logistic curves) are suitable for dose-response relationships, particularly when assessing thresholds for toxicity or efficacy . For longitudinal studies (e.g., aging or chronic disease models), mixed-effects models account for intra-subject variability, while survival analyses (Kaplan-Meier curves) evaluate PQQ’s impact on lifespan extension in organisms like C. elegans .

Q. How can researchers validate PQQ’s role in neuroprotection against oxidative stress?

Combining behavioral assays (e.g., Morris water maze for cognitive function) with biomarkers like 8-hydroxy-2’-deoxyguanosine (8-OHdG) for DNA oxidation provides multi-modal validation . Ex vivo brain slice cultures treated with PQQ and subjected to oxygen-glucose deprivation (OGD) can isolate neuroprotective mechanisms via patch-clamp electrophysiology to measure neuronal excitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.